

EOC317: A Technical Overview of its Kinase Selectivity Profile

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Compound of Interest

Compound Name: EOC317

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Introduction

EOC317 (also known as ACTB-1003) is an orally available, multi-targeted small molecule kinase inhibitor.[1][2] Developed to exert its anti-cancer effects through multiple mechanisms, its primary modes of action include the inhibition of tumor angiogenesis and the direct targeting of cancer cell proliferation and survival pathways. This technical guide provides a detailed analysis of the kinase selectivity profile of **EOC317** based on publicly available data, outlines representative experimental protocols for kinase inhibition assays, and visualizes its key signaling pathways.

Kinase Selectivity Profile

EOC317 has been characterized as a potent inhibitor of several key receptor tyrosine kinases (RTKs) involved in angiogenesis and other kinases that are part of downstream signaling pathways crucial for cancer cell growth and survival. The available data on its inhibitory activity is summarized below.

Primary Targets and Key Off-Targets

The primary targets of **EOC317** are Fibroblast Growth Factor Receptor 1 (FGFR1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and the Tyrosine kinase with Immunoglobulin-like and EGF-like domains 2 (Tie-2).[3][4] In addition to these primary targets,

EOC317 has shown inhibitory activity against Ribosomal S6 Kinase (RSK) and p70S6 Kinase (p70S6K), which are downstream effectors in the PI3K/AKT/mTOR signaling pathway.[\[5\]](#)

The half-maximal inhibitory concentrations (IC₅₀) for these kinases are presented in Table 1.

Kinase Target	IC ₅₀ (nM)	Pathway Involvement
VEGFR2	2	Angiogenesis
Tie-2	4	Angiogenesis
FGFR1	6	Cancer Cell Proliferation, Angiogenesis
RSK	5	PI3K/AKT/mTOR Signaling, Apoptosis
p70S6K	32	PI3K/AKT/mTOR Signaling, Apoptosis

Table 1: IC₅₀ values of EOC317 against key kinase targets. Data sourced from an abstract presented at the ASCO 2010 Annual Meeting.

[\[5\]](#)

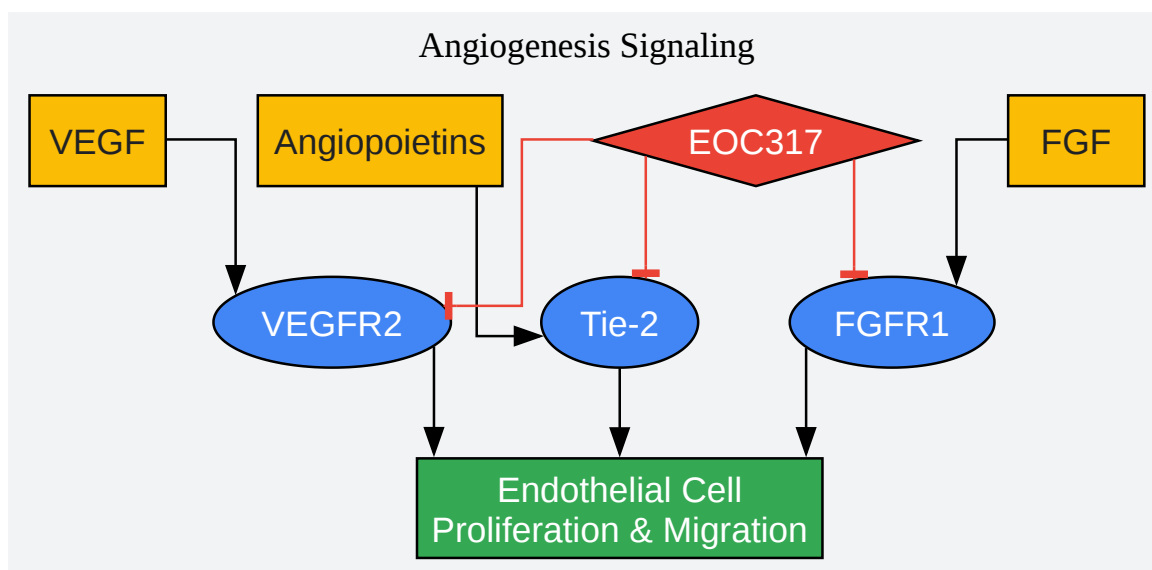
The low nanomolar IC₅₀ values against VEGFR2, Tie-2, and FGFR1 underscore **EOC317**'s potent anti-angiogenic and anti-proliferative potential. The inhibition of RSK and p70S6K suggests a mechanism for inducing apoptosis in cancer cells.[\[5\]](#)

Signaling Pathways and Mechanism of Action

EOC317's multi-targeted profile allows it to simultaneously disrupt several key signaling pathways essential for tumor growth and survival.

By inhibiting VEGFR2 and Tie-2, **EOC317** blocks the signaling cascades initiated by VEGF and angiopoietins, respectively. These pathways are critical for endothelial cell proliferation, migration, and survival, which are hallmark processes of angiogenesis. The inhibition of FGFR1

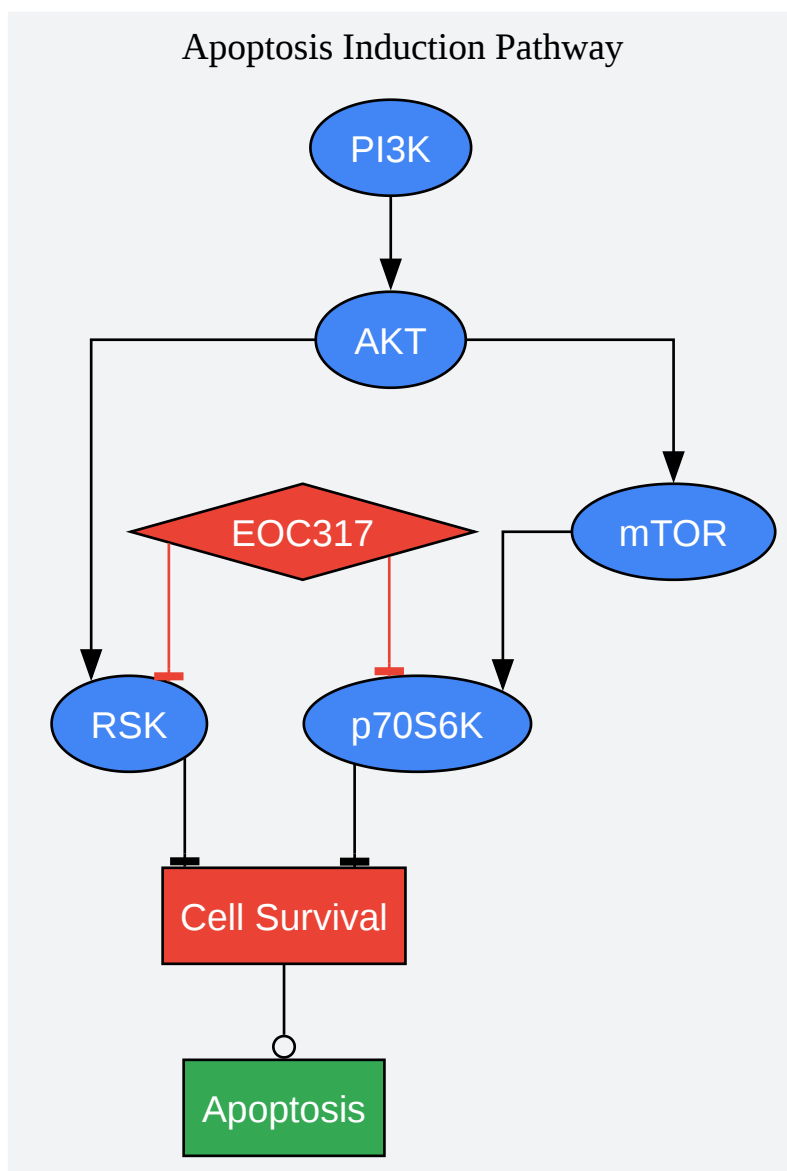
further contributes to the anti-angiogenic effect and directly inhibits the proliferation of tumor cells where FGFR signaling is a driver.



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EOC317 inhibition of key angiogenic pathways.

Downstream of growth factor signaling, **EOC317** inhibits RSK and p70S6K, which are key kinases in the PI3K/AKT/mTOR pathway. This pathway is frequently hyperactivated in cancer and plays a central role in promoting cell growth, proliferation, and survival while inhibiting apoptosis. By targeting these downstream kinases, **EOC317** can induce apoptosis in tumor cells.[5]



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EOC317 targets downstream effectors of the PI3K/AKT/mTOR pathway.

Experimental Protocols

While the specific, detailed experimental protocols used for generating the IC₅₀ data for **EOC317** are not publicly available, a representative protocol for an in vitro biochemical kinase inhibition assay is provided below. This protocol is based on common methodologies used in the field for determining the potency of kinase inhibitors.

Representative In Vitro Biochemical Kinase Inhibition Assay (Luminescence-based)

1. Principle:

This assay measures the amount of ATP remaining in a solution following a kinase reaction. The kinase activity is inversely proportional to the amount of ATP consumed. A luciferase-based reagent generates a luminescent signal from the remaining ATP. A lower luminescent signal indicates higher kinase activity and less inhibition, while a higher signal indicates lower kinase activity and more potent inhibition.

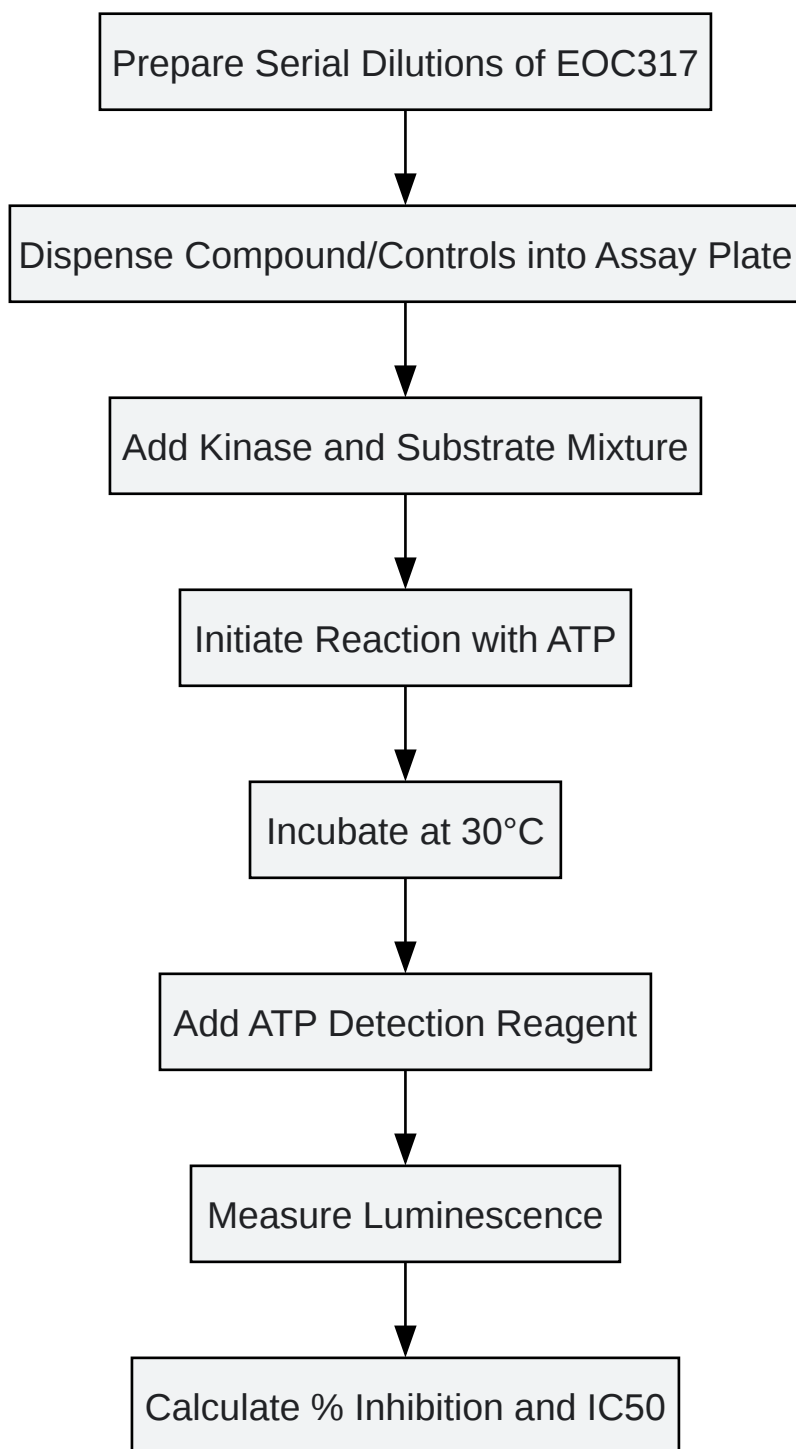
2. Materials:

- Recombinant human kinase (e.g., VEGFR2, FGFR1, Tie-2)
- Kinase-specific substrate peptide
- ATP
- Assay buffer (e.g., HEPES, MgCl₂, MnCl₂, DTT, BSA)
- **EOC317** (or other test compound) serially diluted in DMSO
- ATP detection reagent (e.g., Kinase-Glo®)
- White, opaque 96- or 384-well plates
- Multichannel pipettes
- Plate reader with luminescence detection capabilities

3. Procedure:

- Compound Plating: Prepare serial dilutions of **EOC317** in DMSO. Add a small volume (e.g., 1 µL) of each dilution to the wells of the assay plate. Include wells for a positive control (a known inhibitor) and a negative control (DMSO vehicle).

- Kinase/Substrate Addition: Prepare a master mix of the kinase and its specific substrate in the assay buffer. Add this mixture to all wells except for the "no enzyme" blank controls.
- Reaction Initiation: To start the kinase reaction, add a solution of ATP in assay buffer to all wells. The final ATP concentration should be at or near the K_m for the specific kinase being tested.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.
- ATP Detection: Stop the reaction and measure the remaining ATP by adding the ATP detection reagent to all wells according to the manufacturer's instructions.
- Signal Measurement: Allow the luminescent signal to stabilize (typically 10-20 minutes at room temperature). Measure the luminescence using a plate luminometer.
- Data Analysis:
 - Subtract the background luminescence (from "no enzyme" wells).
 - Calculate the percent inhibition for each concentration of **EOC317** relative to the DMSO control.
 - Plot the percent inhibition against the logarithm of the **EOC317** concentration and fit the data to a four-parameter logistic dose-response curve to determine the IC_{50} value.



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Workflow for a representative in vitro kinase inhibition assay.

Conclusion

EOC317 is a multi-targeted kinase inhibitor with potent activity against key drivers of angiogenesis (VEGFR2, Tie-2, FGFR1) and intracellular signaling pathways that promote cancer cell survival (downstream of PI3K/AKT/mTOR). While comprehensive kinome-wide selectivity data is not publicly available, the existing data highlights its potential as a multi-modal anti-cancer agent. The development of **EOC317** was discontinued at the Phase I clinical trial stage.^[2] Nevertheless, its profile serves as a valuable case study for the development of multi-targeted kinase inhibitors.

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